molecular formula C7H3BrClFO B1380871 5-Bromo-4-chloro-2-fluorobenzaldehyde CAS No. 1781052-25-2

5-Bromo-4-chloro-2-fluorobenzaldehyde

Cat. No. B1380871
CAS RN: 1781052-25-2
M. Wt: 237.45 g/mol
InChI Key: XXIYYWQCGYDEFE-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorobenzaldehyde is a solid compound . It is used for the preparation of benzimidazole derivatives as inhibitors of leukotriene production .


Synthesis Analysis

5-Bromo-4-chloro-2-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . Another synthesis method involves the preparation of 5-Bromo-2-fluorobenzaldehyde from 2-Fluorobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-2-fluorobenzaldehyde is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H .


Chemical Reactions Analysis

5-Bromo-4-chloro-2-fluorobenzaldehyde is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . It is also used for the preparation of benzimidazole derivatives as inhibitors of leukotriene production .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-fluorobenzaldehyde is a solid at 20°C . It has a molecular weight of 203.01 . The compound has a density of 1.71 g/mL at 25 °C .

Scientific Research Applications

Structural and Vibrational Analysis

5-Bromo-4-chloro-2-fluorobenzaldehyde's structural properties have been a subject of study, particularly through the lens of its analogs. For instance, the structure of 4-chloro-3-fluorobenzaldehyde has been characterized using techniques like X-ray diffraction, FT-IR, and Raman, providing insights into the conformational preferences influenced by fluorine. Such studies are significant for understanding the molecular behavior of similar compounds like 5-Bromo-4-chloro-2-fluorobenzaldehyde (Parlak et al., 2014).

Impurities Control in Pharmaceutical Production

In pharmaceutical production, controlling impurities is crucial. Research on 4-bromo-3-fluorobenzaldehyde, closely related to 5-Bromo-4-chloro-2-fluorobenzaldehyde, emphasizes the importance of high-resolution analytical methods like gas chromatography for purity control, which is directly applicable to the handling of 5-Bromo-4-chloro-2-fluorobenzaldehyde in similar contexts (Shen et al., 2016).

Applications in Metal Complex Synthesis

Synthesis of metal complexes using 5-Bromo-2-fluorobenzaldehyde, a compound structurally similar to 5-Bromo-4-chloro-2-fluorobenzaldehyde, has been explored. These complexes, synthesized with transition metals like Cu(II), Zn(II), and Hg(II), have been studied for their antimicrobial activities, hinting at the potential biomedical applications of 5-Bromo-4-chloro-2-fluorobenzaldehyde in forming similar complexes (Kumar & Santhi, 2013).

Synthesis of Halogen-rich Compounds

The synthesis of halogen-rich intermediates for constructing complex molecular structures often involves compounds like 5-Bromo-4-chloro-2-fluorobenzaldehyde. For example, a study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a structurally related compound, demonstrates the utility of these halogen-rich intermediates in medicinal chemistry research, suggesting similar applications for 5-Bromo-4-chloro-2-fluorobenzaldehyde (Wu et al., 2022).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-4-chloro-2-fluorobenzaldehyde is not mentioned in the search results, it is used in the synthesis of benzimidazole derivatives, which are known to inhibit leukotriene production .

Safety and Hazards

5-Bromo-4-chloro-2-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

5-bromo-4-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIYYWQCGYDEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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